

A Technical Guide to 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Diiodobenzoic acid**

Cat. No.: **B077767**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2,5-diiodobenzoic acid**, including its chemical properties, synthesis protocols, and its relevance in the fields of chemical research and drug development.

Core Properties of 2,5-Diiodobenzoic Acid

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,5-diiodobenzoic acid**.^[1] It is a disubstituted aromatic carboxylic acid, where two iodine atoms are attached to the benzene ring at positions 2 and 5 relative to the carboxyl group.

The fundamental properties of **2,5-diiodobenzoic acid** are summarized below. This data is essential for its application in experimental settings, including solubility tests, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference |
|-------------------|---|---|
| IUPAC Name | 2,5-diiodobenzoic acid | [1] |
| CAS Number | 14192-12-2 | [1] [2] [3] [4] |
| Molecular Formula | C ₇ H ₄ I ₂ O ₂ | [1] [4] |
| Molecular Weight | 373.91 g/mol | [1] [3] [4] |
| Melting Point | 183-187 °C | [2] [3] |
| SMILES | C1=CC(=C(C=C1I)C(=O)O)I | [1] |
| InChI Key | NSKPFWAAYDFCFS-UHFFFAOYSA-N | [1] [3] |
| Appearance | White to off-white powder/crystals | |
| Assay | ≥97% | [3] |

Synthesis and Experimental Protocols

The synthesis of halogenated benzoic acids often involves diazotization of the corresponding aminobenzoic acid, followed by a Sandmeyer-type reaction. While a direct protocol for **2,5-diiodobenzoic acid** is not detailed in the provided results, a general and reliable method can be extrapolated from the synthesis of similar compounds like 2-iodobenzoic acid and m-iodobenzoic acid.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

This protocol describes the synthesis of a diiodobenzoic acid from a corresponding diiodoaniline or aminobenzoic acid precursor.

Materials:

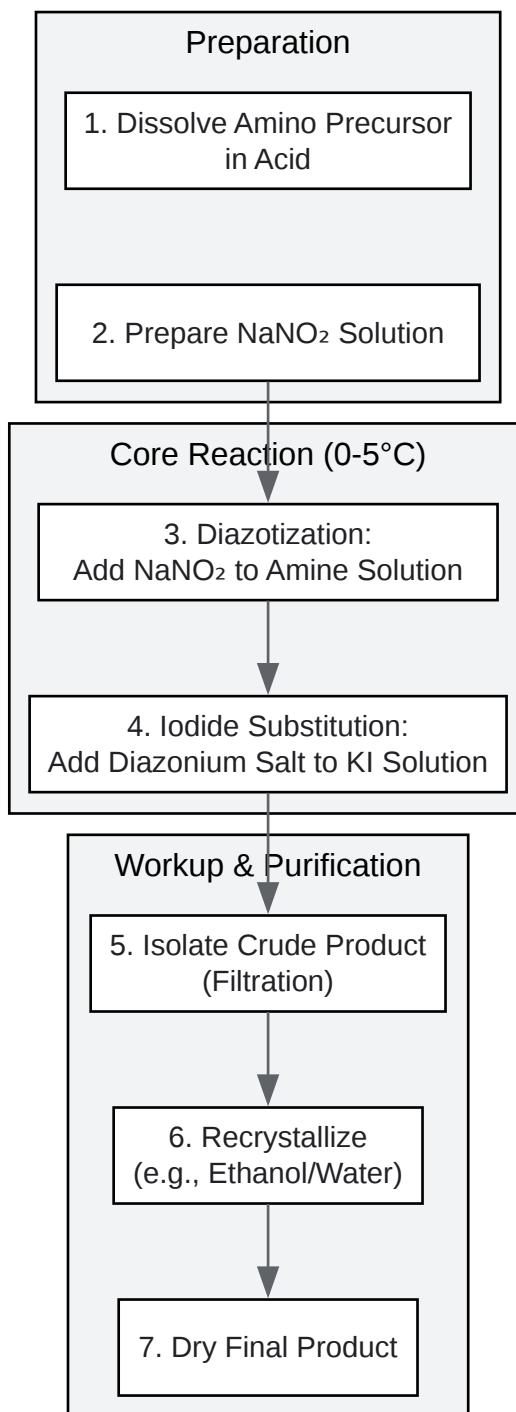
- Starting material (e.g., 2,5-diiodoaniline or 2-amino-5-iodobenzoic acid)
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

- Potassium Iodide (KI)
- Deionized Water
- Ethanol (for recrystallization)
- Sodium Thiosulfate (for quenching excess iodine)
- Ice

Procedure:

- **Dissolution of Amine:** Suspend the starting amino compound in a solution of dilute acid (e.g., HCl) and water in a flask. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
- **Diazotization:** Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
- **Iodide Substitution:** In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.
- **Decomposition:** Gently warm the reaction mixture to room temperature, and then heat it in a water bath (e.g., 40-50 °C) until the evolution of nitrogen gas ceases. This step drives the substitution reaction to completion.
- **Isolation of Crude Product:** Cool the mixture in an ice bath to precipitate the crude **2,5-diiodobenzoic acid**. If elemental iodine is present (indicated by a brown color), add a small amount of sodium thiosulfate solution to decolorize. Collect the solid product by vacuum filtration and wash with cold water.
- **Purification:** Purify the crude product by recrystallization.^[6] A common method is to dissolve the solid in a minimal amount of hot ethanol and then add hot water until the solution becomes turbid.^[5] Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.



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Caption: Workflow for the synthesis of **2,5-diiodobenzoic acid**.

Applications in Research and Drug Development

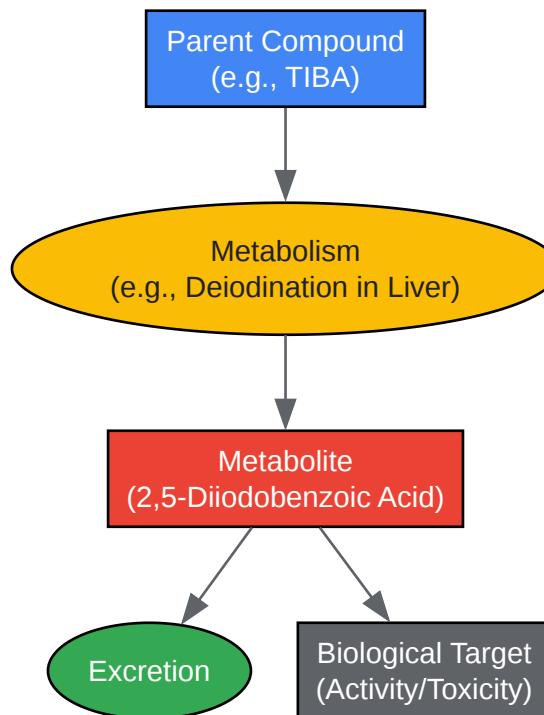
While **2,5-diiodobenzoic acid** is not a therapeutic agent itself, it serves as a valuable building block and analytical standard in several areas.

- **Chemical Synthesis:** As a di-iodinated aromatic compound, it is a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions).^[2] ^[3] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds from simpler precursors. The two iodine atoms offer sites for sequential or dual coupling, enabling the synthesis of elaborate structures.
- **Precursor to Reagents:** Related iodobenzoic acids, such as 2-iodobenzoic acid, are used to synthesize important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.^[8] These reagents are prized for their mild and selective oxidation of alcohols to aldehydes and ketones, a common transformation in drug synthesis.
- **Metabolite Analysis:** **2,5-diiodobenzoic acid** has been identified as a major metabolite of 2,3,5-triiodobenzoic acid (TIBA), a compound known to inhibit auxin transport in plants.^[9] In drug development, understanding the metabolic fate of a parent compound is critical. The study of metabolites like **2,5-diiodobenzoic acid** is essential for evaluating the pharmacokinetics, toxicity, and overall safety profile of a potential drug candidate.
- **Fragment-Based Drug Discovery:** Halogenated fragments are of significant interest in fragment-based drug discovery (FBDD) due to their ability to form halogen bonds with protein targets, providing a specific and directional interaction that can be optimized into a high-affinity lead compound.

Role in Biological Pathways and Systems

Direct modulation of a specific signaling pathway by **2,5-diiodobenzoic acid** is not well-documented. However, its role as a metabolite and a chemical scaffold places it in a relevant context for drug discovery professionals who frequently target such pathways.

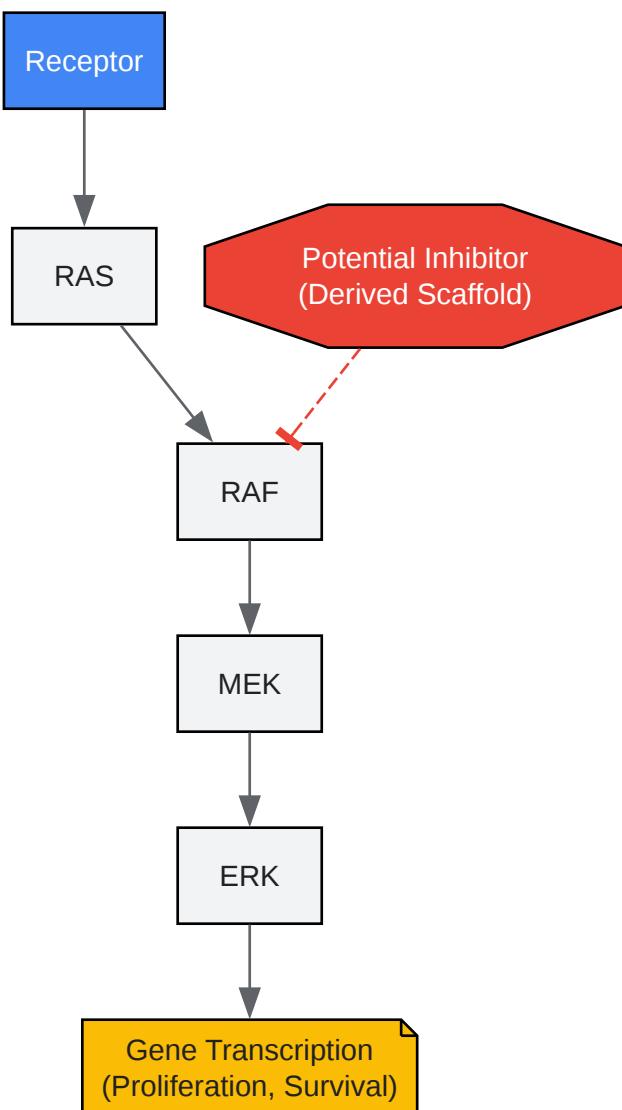
The conversion of a parent drug into its metabolites is a key aspect of pharmacokinetics. A compound like **2,5-diiodobenzoic acid** can be formed through metabolic processes such as deiodination.^[9] Understanding this transformation is crucial as the metabolite may have its own biological activity or toxicity profile.



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Caption: Metabolic pathway of a parent compound to a metabolite.

Many modern drugs function by modulating intracellular signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. A synthetic derivative of **2,5-diiodobenzoic acid** could theoretically be designed to act as an inhibitor of a key kinase in such a pathway. The diagram below illustrates a generic kinase cascade, a common target in oncology drug development.



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